molecular formula C11H16O B12584749 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane CAS No. 647862-73-5

1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane

Cat. No.: B12584749
CAS No.: 647862-73-5
M. Wt: 164.24 g/mol
InChI Key: YNXNCRBXFCMKBZ-UHFFFAOYSA-N
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Description

1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane is a bicyclic organic compound featuring a strained [6.1.0] ring system with an oxygen atom in the bridgehead position and a propynyl substituent (C≡C-CH2) at the 1-position. Its parent structure, 9-oxabicyclo[6.1.0]nonane (epoxycyclooctane), has the molecular formula C₈H₁₄O and is characterized by a fused cyclooctane-epoxide ring . The addition of the propynyl group introduces alkyne functionality, enhancing its reactivity in click chemistry and cycloaddition reactions. Thermodynamic data for the cis-isomer of the parent compound include ΔfH°gas = -165.10 kJ/mol and ΔsubH° = 47.40 kJ/mol , while the propynyl derivative’s properties remain less documented but are inferred to exhibit higher reactivity due to the triple bond.

Properties

CAS No.

647862-73-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-prop-1-ynyl-9-oxabicyclo[6.1.0]nonane

InChI

InChI=1S/C11H16O/c1-2-8-11-9-6-4-3-5-7-10(11)12-11/h10H,3-7,9H2,1H3

InChI Key

YNXNCRBXFCMKBZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC12CCCCCCC1O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired bicyclic structure. The reaction is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring. Air and moisture-sensitive liquids are transferred via syringe, and solutions are degassed by argon bubbling through a needle .

Industrial Production Methods

While specific industrial production methods for 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane are not well-documented, the general principles of organic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are likely to be applied. The scalability of the synthesis would depend on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the alkyne group to form alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane exerts its effects involves its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is highly selective and occurs without the need for a catalyst, making it suitable for use in biological systems . The molecular targets and pathways involved include the formation of stable triazole products, which are useful in various chemical and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Bridging Heteroatom Variations

9-Oxabicyclo[3.3.1]nonane Derivatives
  • Structure : Smaller [3.3.1] ring system with an oxygen bridge.
  • Synthetic Challenges: Formation competes with [4.2.1] byproducts; e.g., cyclo-octa-1,5-diene reacts with phenyl selenocyanate to yield [3.3.1] and [4.2.1] isomers in solvent-dependent ratios .
  • Reactivity : Prone to nucleophilic ring-opening due to higher bridgehead strain compared to [6.1.0] systems .
9-Selenabicyclo[3.3.1]nonane
  • Structure : Selenium replaces oxygen in the [3.3.1] system.
  • Reactivity: Exhibits enhanced electrophilicity, enabling selenenylation and bis-oxylation reactions with alcohols and phenols .
Bicyclo[5.1.0]octane and Bicyclo[4.1.0]heptane

Substituent Effects

Propynyl-Substituted Derivatives
  • 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane: The alkyne group facilitates click chemistry (e.g., azide-alkyne cycloaddition), making it valuable in bioconjugation. This contrasts with unsubstituted 9-oxabicyclo[6.1.0]nonane, which is primarily used in epoxide ring-opening reactions .
  • 9-Oxabicyclo[6.1.0]nonan-4-ol: A hydroxylated derivative found in plant extracts (e.g., Bougainvillea spectabilis), highlighting bioactivity differences compared to synthetic propynyl derivatives .

Thermodynamic and Physical Properties

Compound Molecular Formula Ring System ΔfH° (kJ/mol) Tboil (K) Key Reactivity
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane C₁₁H₁₆O [6.1.0] with O N/A ~500 (est) Click chemistry, cycloadditions
cis-9-Oxabicyclo[6.1.0]nonane C₈H₁₄O [6.1.0] with O -165.10 435.68 Epoxide ring-opening
9-selenabicyclo[3.3.1]nonane C₈H₁₄Se [3.3.1] with Se N/A N/A Selenenylation, triazole synthesis
9-oxabicyclo[3.3.1]nonane C₈H₁₄O [3.3.1] with O N/A N/A Prone to byproduct formation

Natural Occurrence and Bioactivity

  • Bicyclo[3.3.1]nonane Diol: Found in brewers’ spent grain, indicating structural diversity in natural bicyclic ethers .

Key Research Findings

Synthetic Accessibility : The propynyl derivative is synthesized via stereoselective routes, such as Corey-Chaykovsky epoxidation followed by propargylation, whereas selenium analogues require selenenylation of cyclooctadiene .

Stability : Bicyclo[6.1.0] systems show greater thermal stability than smaller rings (e.g., [5.1.0]) during pyrolysis, though substituents like propynyl may introduce strain .

Bioactivity : Oxygenated bicyclic compounds exhibit varied biological roles, with hydroxylated forms showing higher solubility and bioavailability compared to alkyne derivatives .

Biological Activity

1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane is a compound that belongs to a class of bicyclic compounds featuring an epoxide functional group. Its unique structure allows for various biological activities, making it a subject of interest in pharmacological research. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.196 g/mol
Density 0.958 g/cm³
Boiling Point 55 °C at 5 mm Hg
Melting Point 53-56 °C

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane exhibit significant antimicrobial properties. For instance, certain derivatives have shown activity against various bacterial strains, including Escherichia coli and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

A notable study evaluated the antimicrobial efficacy of related bicyclic compounds, reporting inhibition zones against Micrococcus luteus and Staphylococcus aureus with average diameters of 11 mm and 10 mm, respectively .

Anticancer Activity

The anticancer potential of 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane has been explored in various in vitro studies. One study demonstrated that modifications to the bicyclic structure could enhance cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values reported were as low as 0.077 µg/mL for HCT116 cells, indicating potent activity .

Case Study 1: Antimicrobial Efficacy

In a recent investigation, the compound was tested alongside other similar bicyclic compounds for antimicrobial activity. The results indicated that 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane exhibited a higher inhibition rate compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

A detailed study focused on the anticancer effects of the compound on pancreatic cancer cell lines (Panc-1). The results showed that treatment with the compound resulted in significant apoptosis (programmed cell death) in treated cells compared to controls, supporting its potential as an anticancer therapeutic.

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